(2-Amino-6-methoxypyrimidin-4-YL)boronic acid
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Overview
Description
(2-Amino-6-methoxypyrimidin-4-YL)boronic acid is an organoboron compound with the molecular formula C5H8BN3O3 . This compound is notable for its applications in various chemical reactions, particularly in the field of organic synthesis. It is characterized by the presence of a boronic acid group attached to a pyrimidine ring, which is further substituted with amino and methoxy groups.
Preparation Methods
The synthesis of (2-Amino-6-methoxypyrimidin-4-YL)boronic acid typically involves the reaction of 2-amino-6-methoxypyrimidine with a boron-containing reagent. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of palladium catalysts and boronic acid derivatives under mild conditions, making it a preferred method for synthesizing complex organic molecules .
Chemical Reactions Analysis
(2-Amino-6-methoxypyrimidin-4-YL)boronic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding boronic esters or acids.
Reduction: It can be reduced to form boron-containing alcohols or other reduced derivatives.
Substitution: The amino and methoxy groups on the pyrimidine ring can undergo substitution reactions with various electrophiles.
Suzuki-Miyaura Coupling: This is a key reaction for this compound, where it acts as a boronic acid reagent to form carbon-carbon bonds with aryl or vinyl halides.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol . The major products formed depend on the specific reaction conditions and the nature of the substituents on the pyrimidine ring.
Scientific Research Applications
(2-Amino-6-methoxypyrimidin-4-YL)boronic acid has several applications in scientific research:
Biology: This compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Industry: It is used in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism of action of (2-Amino-6-methoxypyrimidin-4-YL)boronic acid in chemical reactions involves the formation of a boronate ester intermediate. This intermediate can undergo transmetalation with palladium catalysts, leading to the formation of new carbon-carbon bonds . The amino and methoxy groups on the pyrimidine ring can also participate in hydrogen bonding and other interactions, influencing the reactivity and selectivity of the compound in various reactions.
Comparison with Similar Compounds
(2-Amino-6-methoxypyrimidin-4-YL)boronic acid can be compared with other boronic acid derivatives, such as:
Phenylboronic acid: Commonly used in Suzuki-Miyaura coupling reactions, but lacks the additional functional groups present in this compound.
2-Aminopyrimidin-4-ylboronic acid: Similar structure but without the methoxy group, which can affect its reactivity and applications.
6-Methoxypyrimidin-4-ylboronic acid:
The presence of both amino and methoxy groups in this compound makes it unique and versatile for various applications in organic synthesis and beyond .
Properties
Molecular Formula |
C5H8BN3O3 |
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Molecular Weight |
168.95 g/mol |
IUPAC Name |
(2-amino-6-methoxypyrimidin-4-yl)boronic acid |
InChI |
InChI=1S/C5H8BN3O3/c1-12-4-2-3(6(10)11)8-5(7)9-4/h2,10-11H,1H3,(H2,7,8,9) |
InChI Key |
ZWMPGMMYGSHXGO-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=NC(=N1)N)OC)(O)O |
Origin of Product |
United States |
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